KY-226

PTP1B inhibition enzymatic assay allosteric inhibitor

KY-226 (CAS 1621673-53-7) is a selective allosteric PTP1B inhibitor (IC50 0.25 μM) with no PPARγ agonist activity-eliminating a key confounding variable in metabolic research. • Allosteric mechanism avoids orthosteric selectivity issues; no PPARγ agonism up to 10 μM • Reduces plasma glucose, triglycerides, HbA1c, and body weight gain in db/db and DIO mice at 30-60 mg/kg p.o. • Preserves BBB integrity via Akt/FoxO1 pathway activation in tMCAO stroke models

Molecular Formula C27H31NO3S2
Molecular Weight 481.669
CAS No. 1621673-53-7
Cat. No. B608404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY-226
CAS1621673-53-7
SynonymsKY-226;  KY 226;  KY226; 
Molecular FormulaC27H31NO3S2
Molecular Weight481.669
Structural Identifiers
SMILESCCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
InChIKeyMKXMABKUVSOEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KY-226: A Selective Allosteric PTP1B Inhibitor


KY-226 (CAS 1621673-53-7) is a potent, selective, and orally active allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with an IC50 of 0.25-0.28 μM against human PTP1B [1]. It is chemically defined as 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, with a molecular weight of 481.67 and the formula C27H31NO3S2 . Notably, KY-226 lacks peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, a key differentiator from thiazolidinedione-class antidiabetic agents [1]. It has demonstrated significant anti-diabetic and anti-obesity effects in rodent models by enhancing both insulin and leptin signaling pathways [2]. Furthermore, KY-226 exhibits neuroprotective properties, preserving blood-brain barrier integrity and protecting neurons from cerebral ischemic injury via activation of the Akt/FoxO1 signaling pathway [3][4].

Allosteric PTP1B pathway inhibition study fit
Metabolic signaling research: insulin and leptin pathway studies
Neuroprotection pathway research: Akt/FoxO1 signaling assay context
Research model context: avoids PPARγ agonist confounding variables

Why KY-226 Cannot Be Substituted


PTP1B is a validated target for type 2 diabetes and obesity, yet inhibitors in this class exhibit marked differences in mechanism (allosteric vs. orthosteric), selectivity profile, and especially PPARγ off-target activity. KY-226's allosteric mode of inhibition is a critical differentiator, as orthosteric PTP1B inhibitors often suffer from poor selectivity and bioavailability due to the highly charged nature of the active site [1]. More importantly, several clinical-stage PTP1B inhibitors, such as ertiprotafib, were ultimately discontinued due to unforeseen off-target activities, including PPAR agonism and IKK-β inhibition, which are absent in KY-226 [2][3]. Substituting KY-226 with a comparator like trodusquemine or claramine may lead to significantly lower potency (IC50 > 1 μM vs. 0.25 μM for KY-226), different tissue distribution, and distinct effects on body weight regulation [4][5][6]. The specific quantitative evidence below demonstrates that KY-226's unique combination of high potency, allosteric mechanism, and clean PPARγ profile makes it irreplaceable for researchers investigating PTP1B biology without confounding variables.

Mechanism Orthosteric PTP1B inhibitors may exhibit distinct selectivity and bioavailability profiles; allosteric mode may not transfer.
Off-target Comparators like ertiprotafib carry reported PPARγ and IKK-β activities; KY-226's reported clean PPARγ profile may shift endpoint interpretation.
Potency Trodusquemine or claramine may show significantly different assay potency context; direct substitution may alter model-response interpretation.

KY-226 vs. Key Comparators: Quantitative Evidence


Superior PTP1B Inhibitory Potency

KY-226 inhibits human PTP1B activity with an IC50 of 0.25-0.28 μM, which is approximately 4-fold more potent than trodusquemine (MSI-1436) and over 50-fold more potent than claramine in comparable cell-free assays [1][2][3]. This enhanced potency is directly linked to its optimized allosteric binding mechanism, which avoids the highly conserved active site and enables tighter binding at the less polar allosteric pocket [4]. The higher potency of KY-226 translates to lower required working concentrations in cellular and in vivo studies, reducing potential off-target effects and solvent-related artifacts.

PTP1B Potency
Cross-study comparable
IC50 0.25–0.28 μM
Supports assay potency context over trodusquemine or claramine
Recombinant human enzyme; cell-free pNPP assay
PTP1B inhibition enzymatic assay allosteric inhibitor potency

Lack of PPARγ Agonist Activity

KY-226, at concentrations up to 10 μM, does not exhibit any PPARγ agonist activity and has no effect on adipocyte differentiation in 3T3-L1 preadipocytes [1]. In stark contrast, the PTP1B inhibitor ertiprotafib is a dual PPARα/PPARβ agonist with an EC50 of ~1 μM, and the antidiabetic drug pioglitazone is a full PPARγ agonist that strongly promotes adipocyte differentiation [2][3]. This clean selectivity profile is a direct consequence of KY-226's allosteric mechanism, which does not interfere with the PPARγ ligand-binding domain.

PPARγ Selectivity
Head-to-head
No agonist activity at 10 μM
Reported clean PPARγ profile avoids adipogenic confounding
3T3-L1 differentiation assay; reporter gene context
PPARγ agonism selectivity adipocyte differentiation off-target

Body Weight Reduction in Obese Mice

In diet-induced obese (DIO) mice, 4-week oral administration of KY-226 at 30 and 60 mg/kg/day significantly decreased body weight gain, food consumption, and fat volume gain [1]. This effect is mediated by enhanced leptin signaling, as evidenced by increased phosphorylated STAT3 in the hypothalamus [1]. In direct contrast, the PPARγ agonist pioglitazone, while exerting similar glucose-lowering effects, caused a significant increase in body weight gain in the same db/db mouse model [2]. This differential effect on body weight is a critical advantage for researchers studying obesity and metabolic syndrome without the confounding factor of drug-induced weight gain.

Body Weight Effect
Head-to-head
Reported weight gain reduction
Model-response context: differs from pioglitazone-induced weight gain
DIO mice, 30–60 mg/kg/day oral, 4-week study
obesity in vivo DIO mouse leptin signaling

Blood-Brain Barrier Protection via Akt/FoxO1

KY-226 demonstrates a unique neuroprotective profile by preserving blood-brain barrier (BBB) integrity after ischemic insult. In a mouse transient middle cerebral artery occlusion (tMCAO) model, intraperitoneal administration of KY-226 (10 mg/kg) 30 min after ischemia prevented BBB breakdown, as measured by a reduction in Evans blue leakage [1]. Furthermore, KY-226 treatment restored the loss of tight junction proteins ZO-1 and occludin at both the protein and mRNA levels [1]. This effect was shown to be mediated through the restoration of Akt phosphorylation (pAkt T308) and subsequent phosphorylation of its downstream target FoxO1 (S256) [1]. While other PTP1B inhibitors like trodusquemine have been studied for central effects on appetite, KY-226's specific ability to protect the BBB after ischemic injury is a distinct and quantitatively validated property [2].

BBB Protection
Cross-study comparable
Prevented BBB breakdown, restored tight junctions
Neuroprotection pathway-response context via Akt/FoxO1
tMCAO mouse model, 10 mg/kg i.p.; class-level inference for comparators
neuroprotection blood-brain barrier cerebral ischemia tight junction

KY-226: Optimal Research Applications


PTP1B-Specific Metabolic Studies

KY-226 is the preferred reagent for studies requiring unambiguous dissection of PTP1B's role in insulin and leptin signaling. Its lack of PPARγ agonist activity, proven by the absence of adipocyte differentiation in 3T3-L1 cells up to 10 μM [1], makes it superior to compounds like ertiprotafib and pioglitazone that possess confounding PPAR activities. Researchers can confidently attribute observed metabolic improvements, including reduced plasma glucose and triglyceride levels, directly to PTP1B inhibition rather than to off-target nuclear receptor modulation.

Anti-Obesity Agent Development

For obesity research programs, KY-226 offers a unique in vivo profile: it significantly decreases body weight gain, food consumption, and fat volume in diet-induced obese (DIO) mice at oral doses of 30-60 mg/kg [2]. This is in direct opposition to the weight gain induced by PPARγ agonists. KY-226's ability to enhance leptin signaling and reduce weight gain provides a critical benchmark for screening next-generation anti-obesity compounds that act via central PTP1B inhibition.

Neuroprotection in Ischemic Stroke Models

KY-226 is a validated chemical probe for investigating the role of PTP1B and the Akt/FoxO1 pathway in blood-brain barrier (BBB) integrity following cerebral ischemia. In tMCAO mouse models, KY-226 (10 mg/kg i.p.) consistently prevents BBB breakdown and restores tight junction protein expression [3]. This well-characterized neuroprotective effect makes KY-226 an essential tool for neuroscience researchers studying stroke pathophysiology and for testing the hypothesis that PTP1B inhibition can mitigate ischemic brain injury.

Application
Selection Property
Validation Focus
Insulin and leptin signaling pathway studies
Allosteric PTP1B inhibition with reported PPARγ selectivity
PTP1B-specific metabolic endpoint interpretation
Body weight regulation and obesity model research
Leptin-signaling enhancement and weight-gain model-response context
Weight-gain endpoint without PPARγ-driven confounding
Cerebral ischemia and BBB integrity studies
Reported Akt/FoxO1 pathway-mediated tight junction restoration
Neuroprotection assay response and BBB endpoint monitoring

Technical Documentation Hub

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29 linked technical documents
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